molecular formula C17H11Cl4NO3S B5875386 4-methyl-N-(2,2,3,3-tetrachloro-4-oxo-3,4-dihydro-1(2H)-naphthalenylidene)benzenesulfonamide CAS No. 139739-77-8

4-methyl-N-(2,2,3,3-tetrachloro-4-oxo-3,4-dihydro-1(2H)-naphthalenylidene)benzenesulfonamide

Cat. No. B5875386
CAS RN: 139739-77-8
M. Wt: 451.1 g/mol
InChI Key: NMFVLKHAPCWNFN-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamides are a class of organic compounds widely explored for their diverse biological activities and applications in drug development. The specific sulfonamide derivative mentioned has structural features that suggest potential for unique chemical properties and interactions.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride under basic conditions. A study by Abbasi et al. (2015) describes a process involving the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control to obtain a related sulfonamide compound, demonstrating a general method that might be applicable to the synthesis of the specified compound (Abbasi et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as IR, H-NMR, and EIMS. Jia et al. (2019) characterized a novel tetraphenylethylene derivative sulfonamide by single-crystal X-ray diffraction, highlighting the detailed structural insights that can be obtained for such compounds, including hydrogen bonding patterns and molecular aggregation behaviors which are critical for understanding their chemical properties (Jia et al., 2019).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including substitutions and cyclization, depending on their structural characteristics. The research by Ikeda et al. (2023) on the [4 + 2] cycloaddition reactions of benzenes and naphthalenes underlines the reactivity of aromatic systems in the presence of suitable reactants, which could be relevant for understanding the reactivity of the specified sulfonamide derivative (Ikeda et al., 2023).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, play a significant role in the application of these compounds. The synthesis and characterization studies provide information on these aspects through experimental data and theoretical calculations, as demonstrated in the research by Sarojini et al. (2012) on a similar sulfonamide compound (Sarojini et al., 2012).

properties

IUPAC Name

(NE)-4-methyl-N-(2,2,3,3-tetrachloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl4NO3S/c1-10-6-8-11(9-7-10)26(24,25)22-14-12-4-2-3-5-13(12)15(23)17(20,21)16(14,18)19/h2-9H,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFVLKHAPCWNFN-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C3=CC=CC=C3C(=O)C(C2(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C3=CC=CC=C3C(=O)C(C2(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.